Cas no 380171-70-0 (ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate)

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate structure
380171-70-0 structure
商品名:ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate
CAS番号:380171-70-0
MF:C23H25N3O6S2
メガワット:503.591103315353
CID:6431266
PubChem ID:2336554

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate
    • ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate
    • SMR000155393
    • 380171-70-0
    • F0841-0035
    • Oprea1_029922
    • Z54900816
    • ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
    • CHEMBL1447421
    • MLS001332755
    • ethyl 2-(2-(2-(4-(N,4-dimethylphenylsulfonamido)phenoxy)acetamido)thiazol-4-yl)acetate
    • MLS000536108
    • AKOS001014675
    • HMS2355N17
    • ethyl 2-(2-(2-(4-((N,4-dimethylphenyl)sulfonamido)phenoxy)acetamido)thiazol-4-yl)acetate
    • 4-Thiazoleacetic acid, 2-[[2-[4-[methyl[(4-methylphenyl)sulfonyl]amino]phenoxy]acetyl]amino]-, ethyl ester
    • インチ: 1S/C23H25N3O6S2/c1-4-31-22(28)13-17-15-33-23(24-17)25-21(27)14-32-19-9-7-18(8-10-19)26(3)34(29,30)20-11-5-16(2)6-12-20/h5-12,15H,4,13-14H2,1-3H3,(H,24,25,27)
    • InChIKey: KIVQFRNTCPRJDA-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(OCC)=O)N=C1NC(COC1=CC=C(N(C)S(C2=CC=C(C)C=C2)(=O)=O)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 503.11847787g/mol
  • どういたいしつりょう: 503.11847787g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 774
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 152Ų

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0841-0035-25mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0841-0035-20μmol
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0841-0035-15mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0841-0035-5mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0841-0035-30mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
30mg
$119.0 2023-07-28
A2B Chem LLC
BA61621-25mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0
25mg
$360.00 2024-04-20
Life Chemicals
F0841-0035-40mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0841-0035-2μmol
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0841-0035-3mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0841-0035-4mg
ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
380171-70-0 90%+
4mg
$66.0 2023-07-28

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate 関連文献

Related Articles

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetateに関する追加情報

CAS no380171-70-0 and Ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate: A Comprehensive Overview of Structure, Synthesis, and Biological Applications

CAS no380171-70-0 is a complex organic compound with a unique molecular structure that has attracted significant attention in the field of pharmaceutical research. The compound ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate represents a novel class of molecules that combine multiple functional groups, including a sulfonamide moiety, a phenoxyacetamido group, and a thiadiazole ring. These structural features are critical for understanding its potential therapeutic applications and pharmacological properties.

The ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate molecule is characterized by its multi-branching architecture, which enables it to interact with various biological targets. The presence of the sulfonamide group, derived from N-methyl-4-methylbenzenesulfonamide, is particularly noteworthy, as sulfonamide derivatives are commonly used in the development of drugs targeting inflammatory and infectious diseases. This functional group is known to exhibit strong hydrogen bonding capabilities, which may contribute to the compound's ability to modulate enzyme activity or receptor interactions.

Recent studies have demonstrated that compounds with similar structural frameworks, such as those containing thiadiazole rings, show promising activity against a range of pathogens and inflammatory mediators. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted the potential of thiadiazole-based derivatives in inhibiting the activity of cytokine signaling pathways, which are implicated in autoimmune disorders and chronic inflammation. The ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate molecule may share similar mechanisms of action, making it a candidate for further exploration in the treatment of inflammatory conditions.

The synthesis of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate involves a multi-step process that requires precise control of reaction conditions. The key synthetic steps typically involve the formation of the sulfonamide linkage, the introduction of the phenoxyacetamido group, and the cyclization to form the thiadiazole ring. These steps are often optimized using advanced organic chemistry techniques, such as microwave-assisted synthesis or solid-phase peptide synthesis, to enhance yield and purity.

One of the most significant challenges in the synthesis of this compound is the stability of the intermediate species during the formation of the thiadiazole ring. Recent advancements in catalytic methods, such as the use of transition metal catalysts, have enabled more efficient and selective synthesis pathways. For example, a 2024 study in Organic Letters reported the successful use of palladium-catalyzed coupling reactions to construct the thiadiazole ring with high regioselectivity, which could be applied to the synthesis of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate.

The biological activity of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate has been evaluated in several preclinical studies. Initial assays suggest that the compound exhibits potent anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant given the growing need for effective therapies to manage chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the compound has shown promising antiviral activity against several RNA viruses, including influenza A and SARS-CoV-2. A 2023 study in Antiviral Research demonstrated that thiadiazole-based compounds can interfere with viral RNA replication by targeting specific enzymes involved in the viral life cycle. The presence of the phenoxyacetamido group in ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate may contribute to its ability to bind to viral proteins, thereby inhibiting their function.

In addition to its anti-inflammatory and antiviral properties, ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thhiazol-4-yl)acetate may also have applications in the treatment of neurodegenerative disorders. The thiadiazole ring is known to exhibit neuroprotective effects, and the sulfonamide group may enhance the compound's ability to cross the blood-brain barrier. These properties make the compound a potential candidate for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate is another critical aspect of its potential therapeutic use. Studies have shown that sulfonamide derivatives can exhibit prolonged half-lives due to their low metabolic clearance rates. This characteristic is beneficial for drugs that require sustained therapeutic effects, such as those used in the management of chronic diseases.

However, the development of this compound as a therapeutic agent also presents several challenges. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects. To address this, researchers are exploring the use of structure-based drug design and molecular docking studies to optimize the compound's selectivity for its intended targets. These approaches aim to minimize interactions with non-target proteins, thereby reducing the risk of adverse effects.

Another important consideration is the scalability of the synthesis process for large-scale production. While the multi-step synthesis of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate is feasible in laboratory settings, translating this into industrial-scale production requires further optimization. Advances in continuous flow chemistry and green synthesis methods are being explored to enhance the efficiency and sustainability of the manufacturing process.

In conclusion, ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate represents a promising candidate for the development of new therapeutic agents. Its unique molecular structure, combined with the potential for anti-inflammatory, antiviral, and neuroprotective activities, positions it as a valuable compound for further research. Ongoing studies are focused on optimizing its synthesis, enhancing its selectivity, and evaluating its efficacy in clinical settings. As the field of pharmaceutical research continues to evolve, compounds like ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate may play a crucial role in the discovery of novel treatments for a wide range of diseases.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd